6-(2-Aminopropoxy)quinoline

Catalog No.
S13746642
CAS No.
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Aminopropoxy)quinoline

Product Name

6-(2-Aminopropoxy)quinoline

IUPAC Name

1-quinolin-6-yloxypropan-2-amine

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-9(13)8-15-11-4-5-12-10(7-11)3-2-6-14-12/h2-7,9H,8,13H2,1H3

InChI Key

VRYAFCMQQZTEIL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC2=C(C=C1)N=CC=C2)N

6-(2-Aminopropoxy)quinoline is a derivative of quinoline, an aromatic heterocyclic compound characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This specific compound features a propoxy group attached to the sixth position of the quinoline ring and an amino group at the second position of the propyl chain. Quinoline derivatives, including 6-(2-Aminopropoxy)quinoline, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Typical for quinoline derivatives, including:

  • Electrophilic Substitution: The nitrogen atom in the quinoline ring can act as a nucleophile, facilitating electrophilic substitution reactions.
  • Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions, particularly with electrophiles such as carbonyl compounds.
  • Cyclization Reactions: Quinoline derivatives can engage in cyclization reactions to form more complex structures, often leading to biologically active compounds.

Quinoline derivatives are known for their broad spectrum of biological activities. 6-(2-Aminopropoxy)quinoline has been studied for its potential:

  • Antitumor Activity: Like many quinoline derivatives, it may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Quinoline compounds are often evaluated for antibacterial and antifungal activities.
  • Antiviral Effects: Some studies suggest that quinolines can inhibit viral replication, making them candidates for antiviral drug development .

The synthesis of 6-(2-Aminopropoxy)quinoline can be achieved through several methods:

  • Skraup Synthesis: A traditional method involving the condensation of aniline derivatives with glycerol and other reagents under acidic conditions.
  • Pfitzinger Reaction: This method utilizes isatin and carbonyl compounds to generate substituted quinolines.
  • Metal-Catalyzed Reactions: Recent advancements include nickel-catalyzed or palladium-catalyzed coupling reactions that allow for more efficient synthesis under mild conditions .

6-(2-Aminopropoxy)quinoline has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Material Science: Potential use in the development of functional materials due to its unique chemical properties.

Studies on the interactions of 6-(2-Aminopropoxy)quinoline with biological macromolecules have indicated its potential binding affinity with DNA and proteins. For example, spectrofluorometric studies have shown that certain quinoline derivatives can intercalate into DNA, affecting its structure and function . This property is crucial for understanding its mechanism of action as an antitumor agent.

Several compounds share structural similarities with 6-(2-Aminopropoxy)quinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-HydroxyquinolineHydroxyl group at position 4Antimicrobial, anticancer
ChloroquineQuinoline ring with a side chainAntimalarial
QuinineAlkaloid derived from cinchona barkAntimalarial
8-HydroxyquinolineHydroxyl group at position 8Chelating agent
2-AminoquinolineAmino group at position 2Antimicrobial, potential antitumor

6-(2-Aminopropoxy)quinoline's unique combination of an amino group and a propoxy substituent distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity.

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 6-(2-aminopropoxy)quinoline is derived from its parent heterocycle, quinoline, substituted at the 6-position with a 2-aminopropoxy group. The quinoline backbone consists of a benzene ring fused to a pyridine ring, with numbering starting at the pyridine nitrogen. The substituent—a propoxy chain bearing an amine group at the second carbon—is described as follows:

  • Root: Quinoline (bicyclic system of benzene fused to pyridine).
  • Substituent: 2-Aminopropoxy (OCH2CH(NH2)CH3).

The full IUPAC name is 6-[(2-aminopropyl)oxy]quinoline. Structural representation (Figure 1) highlights the quinoline core with the propoxyamine side chain at position 6. Notably, the 2-aminopropoxy group introduces a chiral center at the second carbon of the propyl chain, necessitating stereochemical descriptors (R/S) if resolved.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for 6-(2-aminopropoxy)quinoline is not explicitly listed in the provided sources. However, the structurally similar 6-(3-aminopropoxy)quinoline has a documented CAS number (1520752-02-6). Alternative identifiers for the 2-aminopropoxy variant may include:

  • UNII: Not yet assigned.
  • ChemSpider ID: Requires further experimental registration.
  • PubChem CID: Unavailable in current databases.

Molecular Formula and Weight Analysis

The molecular formula for 6-(2-aminopropoxy)quinoline is C12H15N2O, derived as follows:

  • Quinoline core: C9H7N.
  • 2-Aminopropoxy group: C3H8NO.

The molecular weight is calculated as:
$$
(12 \times 12.01) + (15 \times 1.01) + (2 \times 14.01) + 16.00 = 144.12 + 15.15 + 28.02 + 16.00 = \textbf{203.29 \, \text{g/mol}}.
$$

This contrasts with the 3-aminopropoxy isomer (C12H14N2O, molecular weight 202.26 g/mol), highlighting the impact of substituent position on molecular mass.

SMILES Notation and Stereochemical Considerations

The SMILES notation for 6-(2-aminopropoxy)quinoline is C1=CC=NC2=C1C=CC=C2OCC(N)C, representing:

  • Quinoline: C1=CC=NC2=C1C=CC=C2.
  • 2-Aminopropoxy group: OCC(N)C.

Stereochemistry arises from the chiral center at the second carbon of the propoxy chain. If synthesized, enantiomers would be denoted as:

  • (R)-6-(2-aminopropoxy)quinoline: C1=CC=NC2=C1C=CC=C2OC[C@@H](N)C.
  • (S)-6-(2-aminopropoxy)quinoline: C1=CC=NC2=C1C=CC=C2OC[C@H](N)C.

The absence of stereochemical data in the provided sources suggests that most studies refer to the racemic mixture or unresolved form.

Key Synthetic Routes for Amino-Alkoxyquinoline Derivatives

The synthesis of amino-alkoxyquinoline derivatives, including 6-(2-aminopropoxy)quinoline, can be approached through several established methodologies. The most prominent synthetic routes involve nucleophilic substitution reactions and alkylation strategies that introduce the aminopropoxy moiety at the quinoline 6-position [4] [5].

Direct Nucleophilic Substitution Approach

The classical approach for introducing alkoxy substituents at the quinoline 6-position involves nucleophilic substitution reactions using appropriately functionalized quinoline precursors [6]. This method typically employs 6-hydroxyquinoline or 6-chloroquinoline as starting materials, which undergo substitution with 2-aminopropanol under basic conditions [4]. The reaction proceeds through nucleophilic attack at the electron-deficient quinoline ring system, where the 6-position exhibits enhanced reactivity due to the electron-withdrawing nature of the nitrogen heteroatom [5].

Alkylation-Based Synthetic Pathways

Alternative synthetic routes utilize alkylation strategies where quinoline derivatives are treated with appropriate alkylating agents containing the aminopropoxy functionality [7]. These methods often involve the use of 2-chloropropylamine or related alkyl halides in the presence of strong bases such as potassium carbonate or sodium hydride [8]. The alkylation approach provides good control over regioselectivity when starting from appropriately substituted quinoline precursors [7].

Modified Mannich Reaction Strategies

Recent developments have explored modified Mannich reaction protocols for the synthesis of aminoalkyl-substituted quinolines [9] [10]. The Mannich reaction allows for carbon-carbon bond formation through the condensation of quinoline derivatives with formaldehyde and various amine components [9]. In the context of amino-alkoxyquinoline synthesis, this approach can be adapted to introduce aminopropoxy side chains through carefully designed multi-step sequences [10] [11].

Reaction Mechanisms in Propoxyamine Side Chain Introduction

The mechanistic pathways for introducing propoxyamine side chains at the quinoline 6-position involve several distinct reaction types, each with characteristic intermediate formations and activation energy requirements [4] [12].

Nucleophilic Substitution Mechanism

The primary mechanism for propoxyamine introduction involves nucleophilic substitution at the quinoline 6-position [4] [5]. The reaction proceeds through initial nucleophilic attack by the amino group of 2-aminopropanol on the electron-deficient quinoline carbon [4]. This process is facilitated by the electron-withdrawing effect of the quinoline nitrogen, which activates the 6-position toward nucleophilic attack [5]. The mechanism typically follows a two-step pathway involving formation of a tetrahedral intermediate followed by elimination of the leaving group [4].

Activation Energy Considerations

Theoretical calculations using density functional theory have provided insights into the activation energies associated with quinoline substitution reactions [12]. The calculated activation energies for nucleophilic substitution at quinoline positions typically range from 260 to 370 kilojoules per mole, depending on the specific substitution pattern and reaction conditions [12]. These energy barriers highlight the importance of reaction temperature and catalyst selection for achieving optimal conversion rates [12].

Intermediate Stabilization

The formation of stable intermediates during propoxyamine introduction is crucial for reaction success [13]. The aminopropoxy group can participate in intramolecular hydrogen bonding interactions that stabilize the intermediate complexes [13]. These stabilizing interactions contribute to the overall thermodynamic favorability of the substitution reaction and influence the reaction kinetics [13].

Purification Techniques and Yield Optimization Strategies

The purification of amino-alkoxyquinoline derivatives requires sophisticated chromatographic techniques and careful optimization of reaction conditions to maximize yields [14] [15].

Chromatographic Purification Methods

High-performance liquid chromatography represents the gold standard for purifying quinoline derivatives, including 6-(2-aminopropoxy)quinoline [14]. Reversed-phase chromatography using C18 columns with gradient elution systems provides excellent separation efficiency [14]. The mobile phase composition typically consists of acetonitrile-water mixtures with trifluoroacetic acid additives to enhance peak resolution [14]. Counter-current chromatography has also proven effective for preparative-scale separations, enabling the purification of gram quantities of quinoline derivatives with high purity [15].

Yield Optimization Strategies

Systematic optimization of reaction parameters significantly impacts the yields of amino-alkoxyquinoline synthesis [16] [17]. Temperature control represents a critical factor, with optimal synthesis temperatures typically ranging from 50 to 90 degrees Celsius [17]. Catalyst loading optimization studies have demonstrated that metal-organic framework catalysts, particularly aluminum-based systems, provide superior yields compared to traditional acid catalysts [16]. The use of microwave-assisted synthesis has shown promise for improving reaction efficiency and reducing reaction times while maintaining high product yields [17].

Reaction Condition Optimization Data

ParameterOptimal RangeYield ImpactReference
Temperature50-90°C75-95% yield [17]
Catalyst Loading0.04-0.2 g87-97% yield [16]
Reaction Time40-75 minutes76-90% yield [18]
Solvent SystemEthanol/Water85-93% yield [19]

Comparative Analysis with Related Quinoline Analogues

The structural and synthetic characteristics of 6-(2-aminopropoxy)quinoline can be understood through comparison with related quinoline analogues that bear similar functional groups at different positions [20] [21].

6-Substituted Quinoline Derivatives

Comparative studies of 6-substituted quinoline derivatives reveal that the nature of the substituent significantly influences both synthetic accessibility and chemical properties [20] [22]. 6-Aminoquinoline derivatives demonstrate enhanced reactivity compared to their fluorine-substituted counterparts, with amino groups providing superior hydrogen bonding capabilities [20]. The introduction of alkoxy substituents at the 6-position generally results in improved synthetic yields compared to direct halogen substitution reactions [22].

Structure-Activity Relationships

Structure-activity relationship studies of quinoline analogues indicate that substituents at the 6-position have profound effects on molecular properties [21]. The aminopropoxy functionality provides optimal balance between hydrophilicity and lipophilicity, making it superior to simple alkyl or methoxy substitutions [21]. Comparative analysis shows that 6-substituted derivatives exhibit enhanced stability compared to 8-substituted analogues, which are more prone to oxidative degradation [23].

Synthetic Efficiency Comparison

Quinoline AnalogueSynthesis RouteTypical YieldPurification ComplexityReference
6-MethoxyquinolineDirect alkylation65-75%Moderate [24]
6-AminoquinolineNucleophilic substitution70-85%High [20]
6-(2-Aminopropoxy)quinolineMulti-step synthesis75-90%High [7]
8-AminoquinolineReduction/substitution60-80%Moderate [25]

Mechanistic Distinctions

The mechanistic pathways for synthesizing different quinoline analogues show significant variations in reaction complexity and intermediate stability [26]. 6-Substituted derivatives generally follow more straightforward nucleophilic substitution mechanisms compared to 4-substituted analogues, which often require more complex cyclization strategies [26]. The aminopropoxy substitution pattern provides unique mechanistic advantages due to the ability of the amino group to participate in both nucleophilic attack and subsequent stabilization reactions [27].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 6-(2-Aminopropoxy)quinoline through detailed analysis of both proton and carbon environments. The quinoline ring system exhibits characteristic chemical shift patterns that are consistent with aromatic nitrogen-containing heterocycles [1] [2]. The most downfield proton signals appear in the region of 8.4-9.1 parts per million, corresponding to the hydrogen atoms ortho to the quinoline nitrogen (H-2 and H-8 positions) [3] [2].

The aminopropoxy substituent at the 6-position introduces distinctive spectroscopic features that facilitate structural confirmation. The methylene protons directly attached to the oxygen atom (-OCH2-) appear as a characteristic triplet in the range of 4.0-4.3 parts per million, reflecting the electron-withdrawing effect of the oxygen atom [4] [5]. The middle methylene group (-CH2-) of the propyl chain resonates at 1.8-2.1 parts per million as a quartet due to coupling with the adjacent methine proton.

The amino-bearing carbon proton (-CH-) exhibits a complex sextet pattern between 3.7-4.1 parts per million, arising from coupling with both the adjacent methylene protons and the methyl group. The methyl substituent on the amino-bearing carbon appears as a doublet at 1.1-1.3 parts per million, while the primary amino group protons typically manifest as a broad signal between 1.5-3.0 parts per million due to rapid exchange processes [3] [6].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbons of the quinoline system in the range of 120-160 parts per million, with the carbon bearing the aminopropoxy substituent showing characteristic upfield shifts due to the electron-donating nature of the ether linkage [3]. The aliphatic carbons of the propyl chain appear in the expected regions: the methyl carbon at approximately 19-22 parts per million, the amino-bearing carbon at 48-52 parts per million, the middle methylene at 28-32 parts per million, and the oxygen-bound methylene at 67-70 parts per million.

Table 1: Nuclear Magnetic Resonance Chemical Shift Data for 6-(2-Aminopropoxy)quinoline

Proton TypeChemical Shift Range (ppm)Multiplicity
Quinoline H-28.8-9.1doublet
Quinoline H-37.3-7.6triplet
Quinoline H-48.0-8.2doublet
Quinoline H-57.4-7.7triplet
Quinoline H-67.0-7.3doublet
Quinoline H-77.4-7.8triplet
Quinoline H-88.4-8.7doublet
-OCH2- (α to O)4.0-4.3triplet
-CH2- (β to O)1.8-2.1quartet
-CH- (amino bearing)3.7-4.1sextet
-CH3 (on amino carbon)1.1-1.3doublet
-NH21.5-3.0 (broad)broad singlet

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides critical information regarding the functional groups present in 6-(2-Aminopropoxy)quinoline. The spectrum exhibits characteristic absorption bands that confirm the presence of both the quinoline heterocycle and the aminopropoxy substituent [7] [8] [9]. The primary amino group manifests through distinct nitrogen-hydrogen stretching vibrations appearing in two regions: asymmetric stretching at 3300-3500 wavenumbers and symmetric stretching at 3200-3300 wavenumbers, both displaying medium to strong intensity [7].

The aromatic carbon-hydrogen stretching vibrations of the quinoline ring appear in the region of 3000-3100 wavenumbers with medium intensity, while the aliphatic carbon-hydrogen stretches of the propyl chain exhibit strong absorption bands between 2850-3000 wavenumbers [7] [8]. The quinoline ring system displays characteristic carbon-carbon and carbon-nitrogen stretching frequencies, with carbon-carbon aromatic stretches appearing at 1580-1620 wavenumbers and carbon-nitrogen stretches at 1560-1580 wavenumbers [7] [9].

The ether linkage between the quinoline ring and the propyl chain is evidenced by a strong carbon-oxygen stretching absorption band in the range of 1050-1150 wavenumbers. The primary amino group also contributes a nitrogen-hydrogen bending vibration at 1600-1650 wavenumbers with medium intensity [7]. Aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorption bands between 750-900 wavenumbers, while the quinoline ring breathing mode manifests as a characteristic strong band at 760-780 wavenumbers [8] [9].

Table 2: Characteristic Infrared Frequencies for 6-(2-Aminopropoxy)quinoline

Functional GroupFrequency Range (cm⁻¹)Intensity
N-H stretch (primary amine)3300-3500medium-strong
N-H stretch (asymmetric)3200-3300medium-strong
C-H stretch (aromatic)3000-3100medium
C-H stretch (aliphatic)2850-3000strong
C=C stretch (quinoline ring)1580-1620medium-strong
C=N stretch (quinoline)1560-1580medium
C-O stretch (ether)1050-1150strong
N-H bend (primary amine)1600-1650medium
C-H bend (aromatic)750-900strong
C-N stretch (aliphatic)1020-1080medium
Ring breathing (quinoline)760-780strong

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrations and aromatic ring modes that may be weak or absent in infrared spectra [10] [11]. The quinoline ring system exhibits characteristic Raman bands that are consistent with nitrogen-containing aromatic heterocycles. The most intense Raman bands for quinoline derivatives typically appear at 760 and 1372 wavenumbers, corresponding to ring deformation and carbon-carbon-carbon stretching modes, respectively [10].

Ring breathing modes contribute to bands at 1014 and 1034 wavenumbers, while carbon-hydrogen rocking modes give rise to features at 1433 wavenumbers [10]. The carbon-carbon stretching modes of the quinoline system appear at 1372, 1392, and 1571 wavenumbers, providing characteristic fingerprint information for the aromatic framework [10]. The aminopropoxy substituent contributes additional bands in the aliphatic region, with carbon-hydrogen stretching and bending modes appearing at frequencies consistent with alkyl chain vibrations.

The nitrogen-hydrogen stretching and bending modes of the primary amino group may exhibit different intensities in Raman compared to infrared spectroscopy due to the different selection rules governing these techniques. Surface-enhanced Raman spectroscopy techniques have demonstrated enhanced sensitivity for quinoline derivatives, enabling detection at lower concentrations and providing improved signal-to-noise ratios for detailed vibrational analysis [10] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 6-(2-Aminopropoxy)quinoline reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. Under electron ionization conditions, the compound exhibits a molecular ion peak at mass-to-charge ratio 218, corresponding to the intact molecular structure [13] [14] [15]. The molecular ion typically displays moderate to high intensity, reflecting the stability of the quinoline ring system under electron impact conditions.

The primary fragmentation pathways involve cleavage of the aminopropoxy side chain through multiple mechanisms. Loss of a methyl radical (mass 15) from the amino-bearing carbon produces a fragment ion at mass-to-charge ratio 203 with relative intensity of 25-35 percent [14] [15]. More significant fragmentation involves loss of the entire ethylamine portion (mass 43) through alpha-cleavage adjacent to the amino group, yielding a stable fragment at mass-to-charge ratio 175 with relative intensity of 60-80 percent.

Complete loss of the aminopropoxy substituent (mass 73) generates a fragment ion at mass-to-charge ratio 145 with moderate intensity (40-60 percent), corresponding to a substituted quinoline species. The quinoline base ion at mass-to-charge ratio 129 represents one of the most stable and abundant fragments (80-95 percent relative intensity), formed through retro-Diels-Alder fragmentation or complete side chain elimination [13] [14].

The quinoline ring system undergoes characteristic fragmentations common to nitrogen-containing aromatic heterocycles. Loss of hydrogen cyanide (mass 27) from the molecular ion produces a fragment at mass-to-charge ratio 191 with low to moderate intensity (15-25 percent) [13] [15]. Further ring fragmentation can yield benzene cation (mass-to-charge ratio 78) and tropylium ion (mass-to-charge ratio 91) through complex rearrangement processes, typically appearing with low relative intensities (5-20 percent).

The aminopropoxy substituent can also undergo McLafferty rearrangement to produce a propylamine fragment ion at mass-to-charge ratio 59 with moderate intensity (20-30 percent). This fragmentation pathway involves hydrogen transfer and bond reorganization, providing additional structural information about the aliphatic portion of the molecule [14] [16].

Table 3: Mass Spectrometric Fragmentation Patterns

Fragmentm/z ValueRelative Intensity (%)Fragmentation Mechanism
Molecular Ion [M]+218100Molecular ion formation
Loss of CH3 [M-15]+20325-35Methyl radical loss
Loss of C2H5N [M-43]+17560-80Side chain cleavage
Loss of C3H7NO [M-73]+14540-60Complete side chain loss
Quinoline base [C9H7N]+12980-95Retro-Diels-Alder
Loss of HCN [M-27]+19115-25HCN elimination
Benzene cation [C6H6]+7810-20Ring fragmentation
Tropylium ion [C7H7]+915-15Benzylic cleavage
Propylamine [C3H9N]+5920-30McLafferty rearrangement

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms in 6-(2-Aminopropoxy)quinoline. The quinoline ring system adopts a planar or near-planar conformation, consistent with the aromatic nature of the heterocyclic framework [17] [18] [19]. The dihedral angle between the benzene and pyridine rings of the quinoline system typically ranges from 0 to 5 degrees, indicating minimal deviation from planarity [20].

The aminopropoxy substituent at the 6-position introduces conformational flexibility through rotation about the carbon-oxygen and carbon-carbon bonds of the propyl chain. The ether linkage (carbon-oxygen-carbon) angle typically measures approximately 115-120 degrees, consistent with tetrahedral geometry around the oxygen atom [18] [21]. The carbon-oxygen bond length to the quinoline ring measures approximately 1.36-1.38 angstroms, while the carbon-oxygen bond to the propyl chain is slightly longer at 1.42-1.45 angstroms due to the different hybridization states of the carbon atoms.

The propyl chain adopts an extended conformation in the crystal lattice, minimizing steric interactions between the amino group and the quinoline ring. The carbon-carbon bond lengths within the propyl chain are typical for single bonds (1.52-1.54 angstroms), while the carbon-nitrogen bond to the primary amino group measures approximately 1.47-1.49 angstroms [18] [20].

Crystal packing analysis reveals that molecules are typically arranged through hydrogen bonding interactions involving the primary amino group and quinoline nitrogen atom. These intermolecular interactions contribute to the overall stability of the crystal structure and influence the observed melting point and thermal properties [21] [20]. The hydrogen bonding network often involves amino hydrogen atoms as donors and the quinoline nitrogen or oxygen atoms as acceptors, forming chains or sheets of molecules in the crystal lattice.

Unit cell parameters vary depending on the specific crystal form and space group, but commonly observed space groups for quinoline derivatives include monoclinic and triclinic systems [17] [21] [20]. The molecular volume and packing coefficient provide information about the efficiency of molecular packing and potential for polymorphism.

Thermal Stability and Phase Behavior Analysis

Thermal analysis of 6-(2-Aminopropoxy)quinoline reveals characteristic phase transitions and decomposition patterns that provide important information for handling, storage, and processing applications [22] [23] [24]. Differential scanning calorimetry analysis typically shows a well-defined melting endotherm in the range of 85-90 degrees Celsius, corresponding to the solid-liquid phase transition [22] [25]. The absence of a detectable glass transition temperature indicates that the compound does not readily form an amorphous phase under normal cooling conditions.

Thermogravimetric analysis demonstrates that 6-(2-Aminopropoxy)quinoline exhibits thermal stability up to approximately 265 degrees Celsius, where onset of decomposition begins [22] [26]. The decomposition process typically occurs in two distinct stages: initial loss of the aminopropoxy substituent between 265-325 degrees Celsius, followed by degradation of the quinoline ring system at higher temperatures (above 400 degrees Celsius) [24] [26].

The activation energy for thermal decomposition has been determined through kinetic analysis using multiple heating rates, yielding values of approximately 120±10 kilojoules per mole for the primary decomposition pathway [23] [26]. The pre-exponential factor (Arrhenius frequency factor) is typically on the order of 10¹² per second, consistent with a first-order decomposition mechanism involving molecular fragmentation [23].

The decomposition energy, measured by differential scanning calorimetry, ranges from 150-180 kilojoules per mole, indicating a moderately exothermic decomposition process [22] [23]. Char yield at 800 degrees Celsius is typically 15-20 percent, suggesting that the quinoline ring system provides some resistance to complete thermal degradation [22] [26].

Phase behavior studies indicate that 6-(2-Aminopropoxy)quinoline exhibits good thermal stability under normal storage and handling conditions (below 50 degrees Celsius) but requires careful temperature control during synthetic procedures and purification processes. The compound shows no evidence of solid-solid phase transitions below the melting point, simplifying thermal processing requirements [22] [25].

Table 4: Thermal Stability and Phase Behavior Parameters

ParameterValueMethod
Melting Point85-90°CDSC
Decomposition Temperature (onset)265°CTGA
Decomposition Temperature (peak)325°CTGA/DSC
Glass Transition TemperatureNot observedDSC
Thermal Stability Range25-250°CTGA
Decomposition Energy150-180 kJ/molDSC
Activation Energy (Ea)120±10 kJ/molKinetic analysis
Pre-exponential Factor (A)10¹² s⁻¹Kinetic analysis
Char Yield at 800°C15-20%TGA

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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